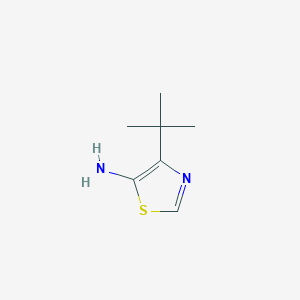

4-Tert-butyl-1,3-thiazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Tert-butyl-1,3-thiazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as aryl-phenylketones . It is a derivative of thiazole, which is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom .

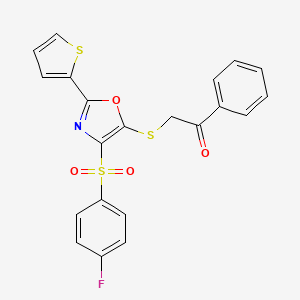

Synthesis Analysis

The synthesis of “4-Tert-butyl-1,3-thiazol-5-amine” and its derivatives has been documented in various studies. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another study reported the synthesis of a novel series of (E)-N-benzylidene-4-tert-butyl-5-(1,2,4-triazol-1-yl)thiazol-2-amines .Molecular Structure Analysis

The molecular structure of “4-Tert-butyl-1,3-thiazol-5-amine” includes a thiazole ring, which is a five-membered heterocyclic compound containing nitrogen and sulfur atoms . The compound also contains a tert-butyl group attached to the thiazole ring .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

4-Tert-butyl-1,3-thiazol-5-amine and its derivatives have been extensively studied for their antitumor properties. For instance, a compound synthesized from 4-tert-butyl-1,3-thiazol-5-amine showed significant antitumor activity against the Hela cell line with an IC50 value of 26 μM (Ye et al., 2015). Another study synthesized a related compound which exhibited potent antitumor activities, specifically against Hela and Bel7402 cell lines, with IC50 values of 0.175 μmol/mL and 0.156 μmol/mL, respectively (Hu et al., 2010).

Structural and Vibrational Studies

Theoretical studies using both B3LYP/6-311+G and HF/6-311+G methods have been carried out on 4-tert-butyl-1,3-thiazol-5-amine. These studies focused on its geometrical parameters and vibrational spectra, demonstrating an excellent correlation between experimental and calculated vibrations (Kumar et al., 2017).

Chiral Symmetry Breaking and Helical Assemblies

Research on the hydrobromide and nitrate of 4-(tert-butyl)-5-(4-chlorobenzyl)thiazol-2-amine revealed interesting chiral symmetry breaking in the solid-state. This study showed that each molecule in the crystal is connected by continuous hydrogen bonds, forming either left- or right-handed helical assemblies (Hu & Cao, 2011).

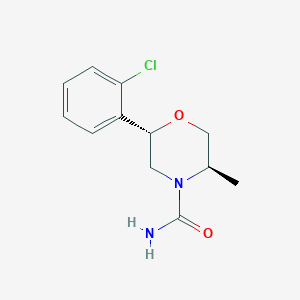

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, which can be derived from compounds like 4-tert-butyl-1,3-thiazol-5-amine, serve as versatile intermediates in the asymmetric synthesis of amines. This approach is particularly effective for producing a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols (Ellman et al., 2002).

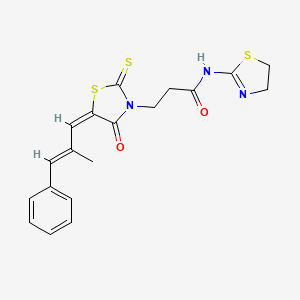

Excited-State Intramolecular Proton Transfer (ESIPT) System

A new thiazolo[5,4-d]thiazole ESIPT system incorporating 4-tert-butyl-1,3-thiazol-5-amine was designed and synthesized for application in white organic light emitting diodes (WOLEDs). This research explored the versatility of the ESIPT mechanism in controlling emission from blue to yellow, leading to white-light luminescence (Zhang et al., 2016).

Wirkmechanismus

While the specific mechanism of action for “4-Tert-butyl-1,3-thiazol-5-amine” is not mentioned in the search results, some thiazole derivatives have shown potent inhibitory activity against various human cancer cell lines . For example, one study found that a compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Zukünftige Richtungen

Thiazole derivatives, including “4-Tert-butyl-1,3-thiazol-5-amine”, have shown promise in various fields, particularly in medicinal chemistry and drug discovery research . Future research could focus on further structural modification of thiazole-based compounds to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Eigenschaften

IUPAC Name |

4-tert-butyl-1,3-thiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)5-6(8)10-4-9-5/h4H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKBPZPWNOQYQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-acetyl-2-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403361.png)

![[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine](/img/structure/B2403364.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2403365.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2403370.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2403372.png)

![(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2403373.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide](/img/structure/B2403375.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea](/img/structure/B2403376.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2403384.png)